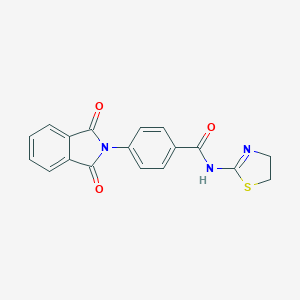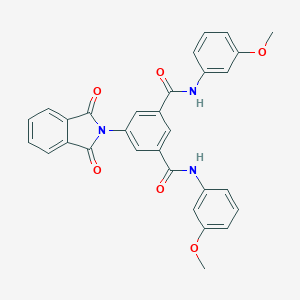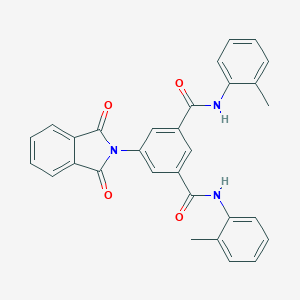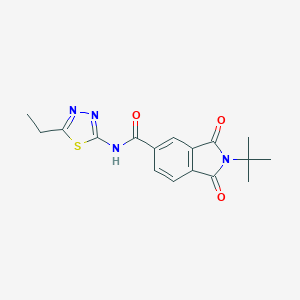![molecular formula C16H12F3NO3 B303158 3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate, commonly known as TTPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mecanismo De Acción
The mechanism of action of TTPA is not fully understood. However, it is believed that TTPA exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. TTPA has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
TTPA has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. TTPA has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. TTPA is also soluble in organic solvents, which makes it easy to dissolve in various experimental solutions. However, TTPA has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. TTPA also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on TTPA. One area of research is to further elucidate its mechanism of action and signaling pathways. Another area of research is to explore its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, research can be conducted to optimize the synthesis method of TTPA and improve its solubility in aqueous solutions.
Métodos De Síntesis
TTPA can be synthesized through a multi-step process starting with the reaction of 2-(trifluoromethyl)aniline and phosgene to form 2-(trifluoromethyl)phenyl isocyanate. This intermediate is then reacted with 3-aminophenyl acetic acid to form TTPA. The purity of TTPA can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
TTPA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-oxidant, and anti-tumor properties. TTPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Propiedades
Nombre del producto |
3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate |
|---|---|
Fórmula molecular |
C16H12F3NO3 |
Peso molecular |
323.27 g/mol |
Nombre IUPAC |
[3-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H12F3NO3/c1-10(21)23-12-6-4-5-11(9-12)15(22)20-14-8-3-2-7-13(14)16(17,18)19/h2-9H,1H3,(H,20,22) |
Clave InChI |
URLKNOMXARPUAX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)


![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)

![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)